molecular formula C21H20FNO5S B5062357 3-thiophenecarboxylic acid, 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-4-(4-fluorophenyl)-, 3-ethyl ester

3-thiophenecarboxylic acid, 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-4-(4-fluorophenyl)-, 3-ethyl ester

Cat. No.: B5062357
M. Wt: 417.5 g/mol
InChI Key: YHQQZTIVNVWNBT-UHFFFAOYSA-N
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Description

3-thiophenecarboxylic acid, 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-4-(4-fluorophenyl)-, 3-ethyl ester is a complex organic compound that features a thiophene ring, a carboxylic acid group, a cyclohexene ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-thiophenecarboxylic acid, 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-4-(4-fluorophenyl)-, 3-ethyl ester typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur sources.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction, followed by oxidation.

    Attachment of the Cyclohexene Ring: The cyclohexene ring can be attached through a Diels-Alder reaction between a diene and a dienophile.

    Incorporation of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with an aryl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the cyclohexene ring.

    Reduction: Reduction reactions can occur at the carbonyl groups and the carboxylic acid group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid and sulfuric acid.

Major Products

    Oxidation: Oxidation of the thiophene ring can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction of the carbonyl groups can yield alcohols.

    Substitution: Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, the compound may be studied for its potential biological activity. The presence of the fluorophenyl group suggests that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. The combination of the thiophene ring and the fluorophenyl group may confer unique pharmacological properties, such as anti-inflammatory or anticancer activity.

Industry

In industry, the compound could be used in the development of new materials. Its unique structure may impart desirable properties, such as enhanced stability or specific electronic characteristics, making it useful in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-thiophenecarboxylic acid, 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-4-(4-fluorophenyl)-, 3-ethyl ester is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiophene ring and the fluorophenyl group may play key roles in binding to these targets, while the carboxylic acid and ester groups may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-thiophenecarboxylic acid: A simpler analog that lacks the cyclohexene and fluorophenyl groups.

    2-thiophenecarboxylic acid: Another analog with a different substitution pattern on the thiophene ring.

    4-fluorophenylacetic acid: A compound that shares the fluorophenyl group but lacks the thiophene ring.

Uniqueness

The uniqueness of 3-thiophenecarboxylic acid, 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-4-(4-fluorophenyl)-, 3-ethyl ester lies in its combination of functional groups

Properties

IUPAC Name

6-[[3-ethoxycarbonyl-4-(4-fluorophenyl)thiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO5S/c1-2-28-21(27)17-16(12-7-9-13(22)10-8-12)11-29-19(17)23-18(24)14-5-3-4-6-15(14)20(25)26/h3-4,7-11,14-15H,2,5-6H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQQZTIVNVWNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3CC=CCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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